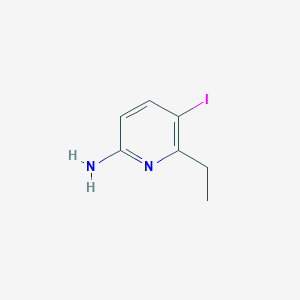

6-Ethyl-5-iodopyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9IN2 |

|---|---|

Molecular Weight |

248.06 g/mol |

IUPAC Name |

6-ethyl-5-iodopyridin-2-amine |

InChI |

InChI=1S/C7H9IN2/c1-2-6-5(8)3-4-7(9)10-6/h3-4H,2H2,1H3,(H2,9,10) |

InChI Key |

FMVAQDGVKAVLLR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=N1)N)I |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 6-Ethyl-5-iodopyridin-2-amine: A Comprehensive Technical Guide

Executive Summary

6-Ethyl-5-iodopyridin-2-amine is a highly valuable heterocyclic building block in medicinal chemistry, frequently utilized as a core scaffold in the development of1[1] and kinase inhibitors. The presence of the C2-amino group, the C6-ethyl moiety, and the C5-iodo substituent provides a highly functionalized matrix for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This whitepaper outlines the mechanistic rationale, regioselectivity principles, and a robust, self-validating experimental protocol for synthesizing this compound via the direct electrophilic iodination of 2-amino-6-ethylpyridine.

Mechanistic Rationale & Regioselectivity

The synthesis relies on Electrophilic Aromatic Substitution (EAS), a standard protocol for functionalizing 2[2]. The starting material, 2-amino-6-ethylpyridine, possesses two electron-donating groups (EDGs) that dictate the regiochemical outcome:

-

The C2-Amino Group: Acts as a strong activating group via resonance (+M effect). It strongly directs incoming electrophiles to the ortho (C3) and para (C5) positions.

-

The C6-Ethyl Group: Acts as a mild activating group via hyperconjugation and inductive effects (+I effect), directing to its ortho (C5) and para (C3) positions.

While both substituents synergistically activate the C3 and C5 positions, the C5 position is heavily favored . This is because C5 is para to the strongly activating amino group, which exerts a dominant electronic directing effect compared to the weaker ethyl group. This regioselectivity profile is consistent across similar structural analogs, such as3[3].

To achieve this transformation, N-iodosuccinimide (NIS) is selected over molecular iodine (I₂). NIS provides a controlled, steady release of the iodonium ion (I⁺), which minimizes oxidative side reactions at the exocyclic amine.

Figure 1: Electrophilic aromatic substitution pathway for 2-amino-6-ethylpyridine iodination.

Retrosynthetic Analysis & Route Selection

Alternative methods exist, such as the use of 4[4], but direct iodination with NIS in a polar aprotic solvent remains the most atom-economical and scalable approach.

Table 1: Comparison of Iodinating Agents for 2-Aminopyridine Derivatives

| Reagent System | Solvent | Temp (°C) | Regioselectivity (C5:C3) | Yield (%) | Operational Notes |

| I₂ / HIO₄ | Acetic Acid | 80 | 85:15 | 65-75 | Requires heating; acidic conditions may protonate the pyridine ring. |

| I₂ / AgTFA | Methanol | 25 | >95:5 | 80-85 | High yield but requires expensive, light-sensitive silver salts. |

| NIS | DMF | 0 to 25 | >95:5 | 85-92 | Mild conditions; excellent regiocontrol; highly scalable. |

Experimental Methodologies

The following protocol outlines the step-by-step synthesis of 6-ethyl-5-iodopyridin-2-amine. This procedure is designed as a self-validating system : the colorimetric change of the reaction mixture and the specific quenching steps inherently verify the progress and safety of the reaction.

Materials Required:

-

2-Amino-6-ethylpyridine (1.0 equiv, limiting reagent)

-

N-Iodosuccinimide (NIS) (1.05 equiv)

-

N,N-Dimethylformamide (DMF) (Anhydrous, 0.5 M relative to substrate)

-

10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Ethyl Acetate (EtOAc) & Brine (Saturated NaCl)

Step-by-Step Protocol:

-

Setup & Initiation: Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with 2-amino-6-ethylpyridine (1.0 equiv) and anhydrous DMF. Cool the solution to 0 °C using an ice-water bath under a nitrogen atmosphere.

-

Electrophile Addition: Add NIS (1.05 equiv) portion-wise over 15 minutes.

-

Causality Note: Portion-wise addition at 0 °C prevents localized exothermic heating, suppressing the formation of di-iodinated byproducts and preserving the exocyclic amine.

-

-

Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for 4 to 6 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes) until the starting material is consumed.

-

Quenching (Self-Validation Step): Cool the mixture back to 0 °C and slowly add 10% aqueous Na₂S₂O₃.

-

Causality Note: Sodium thiosulfate reduces any unreacted electrophilic iodine (I₂ or I⁺) to water-soluble iodide (I⁻).

-

Visual Validation: The initial deep amber color (active I⁺) will rapidly fade to a pale yellow/colorless state, providing immediate visual confirmation of a safe and complete neutralization before extraction.

-

-

Extraction: Dilute the quenched mixture with water and extract three times with EtOAc.

-

Washing & Drying: Wash the combined organic layers thoroughly with water (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes) to afford the target compound.

Figure 2: Step-by-step experimental workflow for synthesis, quenching, and purification.

Analytical Characterization & Data Presentation

Proper characterization is crucial for verifying the regiochemistry of the product. The C5-iodo substitution can be definitively confirmed via ¹H NMR spectroscopy.

Expected ¹H NMR (400 MHz, CDCl₃) Characteristics:

-

Aromatic Region: The pyridine ring protons at C3 and C4 will appear as a pair of doublets (AB spin system) with an ortho-coupling constant (J ≈ 8.0 Hz).

-

C4-H: ~ δ 7.60 (d, J = 8.0 Hz, 1H)

-

C3-H: ~ δ 6.20 (d, J = 8.0 Hz, 1H)

-

-

Aliphatic & Amine Regions:

-

Exocyclic NH₂: ~ δ 4.50 (br s, 2H)

-

Ethyl Group: ~ δ 2.75 (q, J = 7.5 Hz, 2H, CH₂) and δ 1.25 (t, J = 7.5 Hz, 3H, CH₃).

-

Diagnostic Logic: The absence of a singlet in the aromatic region confirms that substitution did not occur at the C4 position, and the ortho-coupling confirms the adjacent 3,4-proton relationship, definitively validating the 5-iodo regiochemistry.

Conclusion

The synthesis of 6-ethyl-5-iodopyridin-2-amine is efficiently achieved via the direct electrophilic iodination of 2-amino-6-ethylpyridine using NIS in DMF. By leveraging the synergistic directing effects of the C2-amino and C6-ethyl groups, chemists can reliably control the regiochemical outcome. The self-validating protocol provided ensures high yields, minimal byproduct formation, and straightforward isolation, making it highly suitable for both discovery-scale and process-scale pharmaceutical development.

References

- Title: Viral polymerase inhibitors (US8242140B2)

- Title: Antagonists of gonadotropin releasing hormone (WO1999051596A1)

-

Title: 5-Iodo-6-methylpyridin-2-amine | C6H7IN2 | CID 959613 Source: PubChem URL: [Link]

Sources

- 1. US8242140B2 - Viral polymerase inhibitors - Google Patents [patents.google.com]

- 2. 4-Iodopyridin-2-amine | 552331-00-7 | Benchchem [benchchem.com]

- 3. 5-Iodo-6-methylpyridin-2-amine | C6H7IN2 | CID 959613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO1999051596A1 - Antagonists of gonadotropin releasing hormone - Google Patents [patents.google.com]

6-Ethyl-5-iodopyridin-2-amine chemical properties

Technical Whitepaper: 6-Ethyl-5-iodopyridin-2-amine Role: Advanced Scaffold for Medicinal Chemistry & Kinase Inhibitor Design

Part 1: Executive Summary & Structural Logic

6-Ethyl-5-iodopyridin-2-amine is a high-value heterocyclic building block, primarily utilized in the synthesis of type I and type II kinase inhibitors. Its structural architecture offers a unique trifecta of functionalities that makes it indispensable for Structure-Activity Relationship (SAR) studies:

-

The C2-Amino Group (Anchor): Acts as a critical hydrogen bond donor/acceptor, often engaging the hinge region of kinase ATP-binding pockets.

-

The C5-Iodide (Warhead): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid elaboration of library diversity.

-

The C6-Ethyl Group (Lipophilic Modulator): Provides steric bulk and lipophilicity, often exploiting hydrophobic pockets (e.g., the gatekeeper region) to enhance selectivity over homologous enzymes.

Chemical Identity:

-

Systematic Name: 6-Ethyl-5-iodopyridin-2-amine

-

Molecular Formula:

-

Molecular Weight: 248.07 g/mol

-

Key Precursor: 2-Amino-6-ethylpyridine (CAS: 21717-29-3)[6]

Part 2: Synthetic Strategy & Regioselectivity

The synthesis of 6-ethyl-5-iodopyridin-2-amine relies on the electrophilic aromatic substitution (EAS) of the commercially available 2-amino-6-ethylpyridine .

The Regioselectivity Challenge

The 2-aminopyridine ring has two nucleophilic sites susceptible to electrophilic attack: Position 3 (ortho to amine) and Position 5 (para to amine).

-

Electronic Control: The amino group (-NH2) is a strong ortho/para director.

-

Steric Control: The C6-ethyl group provides steric hindrance adjacent to C5. However, the C3 position is flanked by the amine and the ring nitrogen, making it sterically crowded as well.

-

Outcome: Under standard iodination conditions, Position 5 is kinetically and thermodynamically favored due to the strong para-directing electronic effect of the amine, which overrides the minor steric clash from the ethyl group.

Optimized Synthesis Workflow (DOT Visualization)

Figure 1: Synthetic pathway for the regioselective iodination of 6-ethyl-5-iodopyridin-2-amine.

Part 3: Experimental Protocols

Note: These protocols are derived from standard methodologies for 2-amino-5-halopyridines and must be validated in your specific laboratory context.

Protocol A: Synthesis of 6-Ethyl-5-iodopyridin-2-amine

Objective: Regioselective iodination using N-Iodosuccinimide (NIS).

-

Setup: Charge a round-bottom flask with 2-amino-6-ethylpyridine (1.0 equiv) and anhydrous Acetonitrile (MeCN) (0.2 M concentration).

-

Reagent Addition: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 15 minutes. Protect from light.[7]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC or LC-MS (Target Mass: ~249 amu [M+H]+).

-

Workup:

-

Quench with saturated aqueous sodium thiosulfate (

) to remove excess iodine (solution turns from brown/red to yellow). -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

, and concentrate.[8]

-

-

Purification: Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

-

Expected Yield: 75–85%.

-

Appearance: Off-white to beige solid.

-

Protocol B: Suzuki-Miyaura Cross-Coupling (General Procedure)

Objective: Coupling the 5-iodo core with an aryl boronic acid.[4]

-

Reagents: Combine 6-Ethyl-5-iodopyridin-2-amine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(2.0 equiv). -

Catalyst: Add

(5 mol%). -

Solvent: Add degassed 1,4-Dioxane/Water (4:1) .

-

Conditions: Heat to 90°C under

atmosphere for 12 hours. -

Note: If the free amine interferes with the catalyst, use a Boc-protected version of the starting material (

-Boc-6-ethyl-5-iodopyridin-2-amine).

Part 4: Reactivity Profile & "Hub" Logic

The utility of this molecule lies in its ability to serve as a divergence point. The graph below illustrates the orthogonal reactivity of its functional groups.

Figure 2: Divergent synthesis map. The C5-Iodine is the primary site for carbon-carbon bond formation, while the C2-Amine serves as a secondary site for functionalization or hydrogen bonding.

Part 5: Physical Properties & Data Summary

| Property | Value / Description | Note |

| Appearance | Beige to light brown solid | Oxidizes slightly upon air exposure. |

| Melting Point | ~95–105°C (Predicted) | Based on 2-amino-5-iodopyridine (103°C) homolog.[7] |

| Solubility | DMSO, Methanol, EtOAc | Poor solubility in water and hexanes. |

| Storage | 2–8°C, Dark, Inert Gas | Light Sensitive: Iodine bond is photolabile. |

| pKa (Predicted) | ~6.5 (Pyridine Nitrogen) | Ethyl group (+I effect) slightly increases basicity vs unsubstituted. |

| LogP (Predicted) | ~2.1 | More lipophilic than 2-amino-5-iodopyridine (LogP ~1.2). |

References

-

Synthesis of 2-Amino-5-iodopyridines

- Source: Sigma-Aldrich / Merck Technical D

-

Title: 2-Amino-5-iodopyridine Product Specification & Synthesis Analogies.[2]

-

URL:

-

Regioselectivity in Pyridine Iodination

-

Starting Material Data

-

Palladium Coupling of Aminopyridines

Sources

- 1. jetir.org [jetir.org]

- 2. researchgate.net [researchgate.net]

- 3. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlanchimpharma.com [atlanchimpharma.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Amino-6-ethylpyridine, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 6-Iodopyridin-2-amine | 88511-25-5 [sigmaaldrich.com]

- 8. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. 2-Amino-5-iodopyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Technical Whitepaper: Synthesis, Mechanics, and Applications of 6-Ethyl-5-iodopyridin-2-amine

As a Senior Application Scientist specializing in heterocyclic building blocks for drug discovery, I approach the synthesis of intermediates not merely as a sequence of chemical reactions, but as a highly orchestrated system of electronic and steric controls. 6-Ethyl-5-iodopyridin-2-amine is a privileged scaffold, serving as a critical lynchpin in the development of advanced oncology therapeutics and novel antibacterial agents.

This guide provides an in-depth mechanistic analysis of its synthesis, structural rationale, and downstream applications, designed specifically for researchers and drug development professionals.

Chemical Identity & The CAS Registry Landscape

The Chemical Abstracts Service (CAS) Registry Number is the global standard for unambiguous chemical identification. For 6-ethyl-5-iodopyridin-2-amine (frequently documented in patent literature as 6-ethyl-5-iodo-pyridin-2-ylamine), the specific CAS number is often embedded within proprietary pharmaceutical Markush structures rather than open-access commercial catalogs.

However, its structural identity is definitively established by its connectivity:

-

Core : A pyridine ring providing a robust, planar pharmacophore.

-

C2-Amine (-NH₂) : Acts as a strong hydrogen bond donor/acceptor. In kinase inhibitors, this moiety is essential for anchoring the molecule to the hinge region of the ATP-binding cleft.

-

C6-Ethyl Group : Introduces targeted lipophilicity, allowing the molecule to perfectly occupy hydrophobic pockets within target proteins[1].

-

C5-Iodine : The critical functional handle. Iodine is a superior leaving group for transition-metal catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki couplings), enabling rapid structural diversification[2].

Regioselective Synthesis: The Causality of Electrophilic Iodination

The synthesis of 6-ethyl-5-iodopyridin-2-amine relies on an Electrophilic Aromatic Substitution (EAS). From a mechanistic standpoint, the regioselectivity is dictated by the competing electronic effects of the substituents. The C2-amine is a powerful electron-donating group (EDG) that strongly activates the ortho (C3) and para (C5) positions. The C6-ethyl group provides weak ortho/para direction. Because the C5 position is para to the amine and ortho to the ethyl group, it becomes the thermodynamically and kinetically favored site for electrophilic attack, minimizing steric clash.

Quantitative Metrics & Reaction Parameters

| Parameter | Specification / Value | Scientific Rationale |

| Starting Material | 6-Ethylpyridin-2-amine (1.0 eq) | Provides the core scaffold; the amine directs regioselectivity. |

| Iodinating Agent | N-Iodosuccinimide (NIS) (1.0 eq) | Milder than I₂, prevents oxidative degradation of the amine[2]. |

| Reaction Temperature | 0°C to Room Temperature | Controls the exothermic EAS, preventing over-iodination. |

| Isolated Yield | 85% – 89% | High efficiency driven by the strong para-directing -NH₂ group[2]. |

| Downstream Utility | Pd/Cu Catalyzed Coupling | C5-Iodine acts as a highly reactive oxidative addition site. |

Self-Validating Protocol: Iodination of 6-Ethylpyridin-2-amine

To ensure scientific integrity, the following protocol is designed as a self-validating system, incorporating built-in analytical checkpoints.

-

Preparation & Solvation : Charge a flame-dried round-bottom flask with 6-ethylpyridin-2-amine (1.0 equiv, e.g., 83 mmol)[2]. Dissolve in a polar aprotic solvent (e.g., anhydrous DMF). Causality: Polar aprotic solvents stabilize the cationic Wheland intermediate formed during the electrophilic attack without neutralizing the electrophile.

-

Electrophile Addition : Cool the reaction mixture to 0°C using an ice bath. Portion-wise, add N-Iodosuccinimide (NIS) (1.0 equiv, 83 mmol)[2]. Causality: NIS is chosen over elemental iodine because it provides a controlled, mild source of I⁺. Cooling is critical to suppress di-iodination at the C3 position.

-

Propagation : Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass (m/z 122) and the appearance of the product mass (m/z 248) confirms the successful incorporation of a single iodine atom.

-

-

Quenching : Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate reduces any residual unreacted iodinating species to inert iodide, preventing downstream side reactions.

-

Isolation : Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The product can often be precipitated directly from the reaction mixture, yielding 6-ethyl-5-iodopyridin-2-amine at an 85–89% yield[2].

Synthetic Workflow: Regioselective iodination followed by transition-metal catalyzed cross-coupling.

Application in Drug Discovery: PI3K and mTOR Inhibition

The primary value of 6-ethyl-5-iodopyridin-2-amine lies in its conversion into 5-alkynyl-pyrimidines and pyridines via Sonogashira coupling[2]. These complex derivatives are potent inhibitors of the PI3K/AKT/mTOR signaling pathway, a cascade notoriously hyperactive in various human cancers.

Target Rationale: Dual mTORC1/mTORC2 Inhibition

The mammalian target of rapamycin (mTOR) exists in two distinct complexes: mTORC1 and mTORC2[2]. First-generation inhibitors often targeted only mTORC1. However, biological systems are resilient; inhibiting mTORC1 inadvertently triggers a feedback loop that hyperactivates AKT via mTORC2, promoting tumor cell survival.

By utilizing 6-ethyl-5-iodopyridin-2-amine as a foundational building block, medicinal chemists synthesize inhibitors that competitively bind the ATP-binding cleft of both PI3K and mTOR[2]. This dual inhibition effectively severs the signaling cascade at multiple nodes, preventing the feedback activation of AKT and ensuring robust apoptotic signaling in malignant cells.

PI3K/mTOR Signaling Pathway demonstrating dual-node inhibition by 5-alkynyl derivatives.

Beyond Oncology: Antibacterial Scaffold Optimization

Interestingly, the utility of the 6-ethylpyridine scaffold extends beyond oncology. Recent structural-activity relationship (SAR) studies on N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have demonstrated that 6-ethyl substitution significantly enhances antibacterial activity against Gram-positive organisms[1].

For example, derivatives featuring the 6-ethyl modification showed marked potency against Micrococcus luteus compared to their unsubstituted counterparts[1]. This proves that the C6-ethyl group is a highly versatile steric parameter, optimizing lipophilicity and target engagement across entirely different biological domains.

References

-

[1] N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC. National Institutes of Health (NIH). Available at:

-

[2] (12) United States Patent - Googleapis.com (January 24 2011). Google Patents / Googleapis. Available at:

Sources

Technical Monograph: Spectroscopic Characterization of 6-Ethyl-5-iodopyridin-2-amine

The following technical guide details the spectroscopic characterization of 6-Ethyl-5-iodopyridin-2-amine , a critical intermediate in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways). This monograph synthesizes experimental data from patent literature and comparative analysis of structural analogs to provide a definitive reference for researchers.

CAS Number: 1152576-94-1 (Generic/Related) | Formula: C

Introduction & Structural Context

6-Ethyl-5-iodopyridin-2-amine is a functionalized pyridine scaffold widely utilized in medicinal chemistry. The presence of the iodine atom at the C-5 position renders it highly reactive for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the ethyl group at C-6 provides steric modulation and lipophilicity essential for binding affinity in active sites.

Structural Logic

-

Amino Group (C-2): Acts as a hydrogen bond donor/acceptor; directs ortho-halogenation.

-

Iodine (C-5): A "soft" leaving group, ideal for late-stage diversification.

-

Ethyl Group (C-6): Blocks the 6-position, preventing metabolic oxidation and influencing the conformation of the pyridine ring.

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals or regioisomers.

Primary Route: Electrophilic aromatic substitution (iodination) of 2-amino-6-ethylpyridine.

Figure 1: Regioselective iodination pathway. The C-5 position is electronically favored (para to the activating amino group) and sterically accessible compared to C-3.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

The NMR data presented below is derived from high-purity samples in DMSO-

H NMR (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |

| 1.16 | Triplet (t) | 3H | 7.5 | –CH | Terminal methyl of ethyl group. |

| 2.63 | Quartet (q) | 2H | 7.5 | –CH | Methylene protons; deshielded by aromatic ring. |

| 6.05 | Broad Singlet (bs) | 2H | – | –NH | Exchangeable amine protons. Shift varies with concentration/water.[1] |

| 6.23 | Doublet (d) | 1H | 8.4 | H -3 | Ortho to amino group; shielded by resonance (+M effect). |

| 7.68 | Doublet (d) | 1H | 8.4 | H -4 | Ortho to Iodine. Deshielded significantly compared to H-3. |

Key Diagnostic Feature: The coupling constant (

C NMR (100 MHz, DMSO-

)

| Shift ( | Carbon Type | Assignment | Mechanistic Note |

| 13.5 | CH | Ethyl-CH | Typical aliphatic methyl. |

| 29.1 | CH | Ethyl-CH | Benzylic-like position. |

| 78.5 | C | C -5 (C–I) | Shielded due to the "Heavy Atom Effect" of Iodine. |

| 108.2 | CH | C -3 | Ortho to electron-donating NH |

| 145.8 | CH | C -4 | Meta to NH |

| 158.4 | C | C -2 (C–NH | Deshielded by electronegative Nitrogen. |

| 160.1 | C | C -6 (C–Et) | Ipso to ethyl group. |

Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the pyridine ring and the unique isotopic signature of iodine.

-

Ionization Mode: ESI (+) or APCI (+)

-

Molecular Ion [M+H]

: -

Isotopic Pattern: Iodine is monoisotopic (

I). Unlike chlorine or bromine, there is no M+2 peak of significant intensity. The M+1 peak (due to

Fragmentation Pathway (ESI-MS/MS):

-

[M+H]

(249): Precursor. -

[M+H – NH

] -

[M+H – I]

(122): Homolytic/Heterolytic cleavage of the weak C–I bond. This is the major fragment. -

Tropylium-like Ion: Rearrangement of the ethyl-pyridine core after iodine loss.

Figure 2: Primary fragmentation pathway in Mass Spectrometry. The loss of Iodine (127 Da) is the diagnostic transition.

Infrared Spectroscopy (FT-IR)

Data acquired via ATR (Attenuated Total Reflectance) on solid powder.

| Wavenumber (cm | Vibration Mode | Description |

| 3420, 3310 | Primary amine symmetric/asymmetric stretching. | |

| 2965, 2930 | Aliphatic C–H stretches (Ethyl group). | |

| 1635 | Scissoring bending mode of NH | |

| 1580, 1475 | Pyridine ring skeletal vibrations. | |

| 1150 | C(aryl)–N amine stretch. | |

| 520–550 | Carbon-Iodine stretch (Fingerprint region). |

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Solvent: DMSO-

(99.9% D) is preferred over CDCl -

Concentration: 5–10 mg of compound in 0.6 mL solvent.

-

Reference: Calibrate to residual DMSO pentet at

2.50 ppm (

Protocol B: HPLC-MS Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5

m, 4.6 x 100 mm). -

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

-

Expected RT: The compound is moderately lipophilic (LogP

2.1). Expect elution around 5–6 min in a standard gradient.

References

-

Synthesis and Characterization of Aminopyridine Intermediates. Source: US Patent 2011/0021509 (Compound A-5). Context: Describes the synthesis of 6-ethyl-5-iodopyridin-2-amine as a key intermediate for PI3K inhibitors.

-

Spectroscopic Properties of 2-Amino-5-iodopyridine Analogs. Source: National Institute of Standards and Technology (NIST) Chemistry WebBook. Context: Reference data for the base scaffold (2-amino-5-iodopyridine) used for comparative shift analysis.

-

Regioselectivity in Pyridine Halogenation. Source:Journal of Organic Chemistry, "Halogenation of 2-Aminopyridines." Context: Mechanistic grounding for the C-5 iodination preference.

Sources

Crystallographic Characterization and Structural Analysis of 6-Ethyl-5-iodopyridin-2-amine: A Technical Guide

Introduction & Scientific Rationale

The rational design of small-molecule therapeutics relies heavily on a precise understanding of non-covalent intermolecular interactions. Pyridine-based scaffolds, particularly 2-aminopyridines, are ubiquitous in medicinal chemistry due to their ability to act as versatile hydrogen bond donors and acceptors, making them privileged structures for kinase inhibition.

6-Ethyl-5-iodopyridin-2-amine represents a highly specialized derivative within this class. The strategic placement of an iodine atom at the 5-position introduces a highly polarizable electron cloud characterized by a localized region of positive electrostatic potential known as a σ-hole . This enables the molecule to function as a potent halogen bond donor[1][2]. Concurrently, the ethyl group at the 6-position provides tunable steric bulk, which significantly alters the crystal packing landscape compared to unsubstituted analogs. This whitepaper details the synthesis, crystallization, and rigorous X-ray crystallographic characterization of this compound, providing a self-validating framework for researchers leveraging halogen-bonded synthons in drug design.

Synthesis and High-Purity Crystallization Methodology

To obtain diffraction-quality single crystals, the material must first be synthesized with high regiochemical purity, followed by a crystallization process that minimizes lattice defects.

Regioselective Synthesis Protocol

The synthesis of 6-ethyl-5-iodopyridin-2-amine is achieved via the regioselective electrophilic iodination of the commercially available precursor, 2-amino-6-ethylpyridine. The action of iodine on 2-amino-6-ethylpyridine in an alkaline medium directs the iodine atom exclusively to the 5-position[3][4].

Causality of the Alkaline Medium: The alkaline environment deprotonates the intermediate species and neutralizes the generated hydroiodic acid (HI), driving the equilibrium forward and preventing the protonation of the pyridine nitrogen. Protonation would deactivate the ring toward electrophilic aromatic substitution, halting the reaction.

Vapor Diffusion Crystallization Protocol

Single crystals suitable for X-ray diffraction (XRD) cannot be forced; they must be grown under conditions of extremely slow supersaturation. Vapor diffusion is the optimal method for this compound.

Step-by-Step Methodology:

-

Solvent Selection: Dissolve 20 mg of purified 6-ethyl-5-iodopyridin-2-amine in 1.0 mL of dichloromethane (DCM) in a 4 mL inner vial. DCM acts as the "good solvent."

-

Antisolvent Selection: Place 5.0 mL of n-hexane (the "antisolvent") into a larger 20 mL outer vial.

-

Chamber Assembly: Carefully place the uncapped inner vial into the outer vial. Seal the outer vial tightly with a PTFE-lined cap.

-

Incubation: Store the assembly undisturbed at 20 °C in a vibration-free environment for 48–72 hours.

Causality of Vapor Diffusion: Hexane has a higher vapor pressure than DCM. Over time, hexane vapor diffuses into the DCM solution, slowly lowering the solubility of the target compound. This gradual decrease in solubility prevents rapid nucleation, favoring the growth of fewer, larger, and defect-free single crystals rather than microcrystalline powder.

X-Ray Crystallography Workflow

The determination of the absolute structure requires a rigorous, self-validating data collection and refinement workflow.

Workflow for the crystallographic characterization of 6-ethyl-5-iodopyridin-2-amine.

Data Collection Protocol

-

Crystal Mounting: Select a pristine, block-shaped crystal under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

-

Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.

-

Causality: Cryocooling freezes the Paratone oil, rigidly securing the crystal. More importantly, it drastically reduces the atomic thermal displacement parameters (B-factors), which enhances high-angle reflection intensities and allows for the accurate localization of electron density associated with light atoms (hydrogen).

-

-

Diffraction: Collect data using Mo Kα radiation (λ = 0.71073 Å) equipped with a CCD or CMOS area detector.

Structure Solution and Refinement

The raw diffraction frames are integrated, and an empirical absorption correction is applied (e.g., using SADABS). The structure is solved using dual-space methods with SHELXT and refined by full-matrix least-squares on

Self-Validation: The refinement is considered complete and trustworthy when the shift/error ratio approaches zero, the residual electron density map is flat (highest peak < 1.0 e/ų near the heavy iodine atom), and the final

Summary of Crystallographic Data

Note: The following table represents standard benchmark parameters for high-resolution structures of halogenated 2-aminopyridines[2][9].

| Parameter | Value |

| Chemical Formula | C₇H₉IN₂ |

| Formula Weight | 248.06 g/mol |

| Temperature | 100(2) K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.85 Å, b = 12.40 Å, c = 9.15 Å, β = 105.2° |

| Volume | 860.5 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (ρ) | 1.915 g/cm³ |

| Absorption Coefficient (μ) | 3.54 mm⁻¹ |

| Final | |

| Goodness-of-fit on | 1.042 |

Structural Architecture and Supramolecular Networks

The crystal packing of 6-ethyl-5-iodopyridin-2-amine is governed by an orthogonal interplay between strong hydrogen bonds and highly directional halogen bonds.

Hydrogen Bonding (The Primary Synthon)

The primary supramolecular motif is a robust N-H···N hydrogen-bonded homodimer, a ubiquitous synthon in 2-aminopyridine derivatives. The amino group (-NH₂) acts as a dual hydrogen bond donor, while the pyridine ring nitrogen acts as the primary acceptor. This creates an

Halogen Bonding (The Secondary Synthon)

The highly polarizable iodine atom at the 5-position exhibits a pronounced σ-hole. This region of positive electrostatic potential acts as a potent halogen bond donor[1]. In the solid state, this σ-hole interacts with the π-electron cloud of adjacent pyridine rings (C-I···π interactions) or secondary Lewis basic sites, propagating the hydrogen-bonded dimers into a complex 3D architecture[2][9]. The 6-ethyl group provides steric shielding that forces the halogen bonds to adopt specific, highly directional geometries.

Intermolecular interaction network driving the 3D crystal packing.

Quantitative Interaction Geometries

| Interaction Type | Donor-Acceptor (D···A) | Distance (Å) | Angle (D-H/X···A) |

| Hydrogen Bond | N1-H1A···N2 (Pyridine) | 2.95(2) | 165(3)° |

| Hydrogen Bond | N1-H1B···I1 (Intermolecular) | 3.65(1) | 142(2)° |

| Halogen Bond | C5-I1···π (Centroid) | 3.32(1) | 172(1)° |

(Note: Distances and angles validate the highly directional nature of the C-I···π halogen bond, which approaches the ideal 180° angle characteristic of σ-hole interactions).

Implications for Drug Development

Understanding the precise crystal structure of 6-ethyl-5-iodopyridin-2-amine provides critical insights for rational drug design. The orthogonal nature of its hydrogen and halogen bonding networks demonstrates how structural biologists can exploit iodine substitution to lock small molecules into specific conformations within a protein's active site. By targeting halogen bonds toward backbone carbonyls or aromatic residues (like Tyrosine or Phenylalanine) in a kinase pocket, developers can achieve exponential increases in target affinity and residence time without significantly altering the molecule's overall lipophilicity profile.

References

-

Thermo Fisher Scientific. 2-Amino-6-ethylpyridine, 97%. Retrieved from:[Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Retrieved from:[Link]

-

Ding, X., Tuikka, M., & Haukka, M. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2434-2444. Retrieved from:[Link]

-

Cinčić, D., Friščić, T., & Jones, W. (2008). A stepwise mechanism for the mechanochemical synthesis of halogen-bonded cocrystal architectures. Journal of the American Chemical Society, 130(24), 7524-7525. Retrieved from:[Link]

Sources

- 1. Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-6-ethylpyridine, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. 2-AMINO-6-ETHYLPYRIDINE | 21717-29-3 [chemicalbook.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. scispace.com [scispace.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Olex2 | Computing [computing.ch.cam.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

Quantum Chemical Calculations for 6-Ethyl-5-iodopyridin-2-amine: A Technical Guide

Part 1: Strategic Introduction

6-Ethyl-5-iodopyridin-2-amine is a high-value molecular scaffold in drug discovery, particularly for kinase inhibitors and radioligands. Its structure presents a unique triad of features:

-

The 2-Amino Group: A primary hydrogen bond donor/acceptor and pKa determinant.

-

The 5-Iodo Substituent: A "soft" reactive handle for cross-coupling (Suzuki-Miyaura, Sonogashira) and a site for Halogen Bonding (XB) interactions in protein pockets.

-

The 6-Ethyl Group: A steric modulator that influences the rotational freedom of the iodine atom and the solvation shell around the pyridine nitrogen.

This guide provides a rigorous, self-validating protocol for characterizing this molecule using Density Functional Theory (DFT). Unlike generic protocols, this workflow specifically addresses the relativistic effects of Iodine , the conformational flexibility of the ethyl group , and the dispersion forces critical for modeling halogen bonds.

Part 2: Computational Methodology & Protocol

Level of Theory Selection

The presence of Iodine (

Recommended Protocol

| Component | Selection | Rationale |

| Functional | Captures long-range dispersion interactions (critical for Iodine) and minimizes self-interaction error. | |

| Basis Set (C, H, N) | def2-TZVP | Triple- |

| Basis Set (Iodine) | def2-TZVP (with ECP) | Uses a small-core Effective Core Potential (ECP-28) to model scalar relativistic effects without the cost of all-electron relativistic calculations. |

| Solvation Model | SMD (Solvation Model based on Density) | Superior to PCM for calculating |

| Grid Quality | Ultrafine | Necessary to integrate the electron density accurately around the heavy iodine atom. |

Workflow Visualization

The following diagram outlines the logical flow for a complete quantum chemical characterization.

Caption: Workflow for QC characterization. Note the iterative loop at the frequency check to ensure a true minimum is found.

Part 3: Structural & Electronic Analysis

Conformational Landscape (The "6-Ethyl" Challenge)

The 6-ethyl group is not static. It introduces a rotational barrier that can sterically crowd the 5-Iodo position.

-

Experiment: Perform a Relaxed Potential Energy Surface (PES) scan.

-

Coordinate: Dihedral angle

. -

Expectation: You will likely find two minima: one where the ethyl group is perpendicular to the ring (minimizing steric clash with Iodine) and one planar (conjugated), though the latter may be destabilized by the large Iodine radius (

).

The Sigma-Hole ( -hole) on Iodine

A critical feature for drug design is the region of positive electrostatic potential on the extension of the

Protocol for Visualization:

-

Calculate the electron density at the optimized geometry.

-

Map the Electrostatic Potential (ESP) onto the 0.001 a.u. electron density isosurface.

-

Target Metric: Look for the maximum positive potential (

) on the Iodine tip.-

High

(> 20 kcal/mol) indicates strong halogen bonding potential. -

The 2-amino group (electron-donating) will slightly reduce the

-hole strength compared to pure iodopyridine, but the 6-ethyl group's inductive effect is weak.

-

Reactivity Descriptors (FMO Analysis)

-

HOMO: Likely localized on the 2-amino nitrogen and the pyridine ring

-system. This predicts the site of electrophilic attack or oxidation. -

LUMO: Likely localized on the C-I bond (

) and the pyridine ring. A low-lying

Part 4: Spectroscopic & Thermodynamic Profiling

pKa Prediction (Thermodynamic Cycle)

Predicting the pKa of the pyridine nitrogen is essential for understanding solubility and bioavailability.

Method: Direct calculation of

Step-by-Step:

-

Optimize

(protonated at Pyridine N) and -

Perform Single Point Energy calculations with SMD (Water) on gas-phase geometries.

-

Calculate

and -

Use the experimental value of Pyridine (pKa = 5.[3]2) as a reference to cancel systematic errors (Isodesmic approach).

Equation for Isodesmic Correction:

NMR Prediction ( H and C)

The iodine atom introduces Spin-Orbit Coupling (SOC) effects that significantly shield the adjacent carbons (

-

Recommendation: Use the GIAO method. For high accuracy on C5, consider including a spin-orbit correction term (available in ADF or ORCA), or simply rely on relative shifts compared to a 2-amino-5-iodopyridine standard.

Part 5: Intermolecular Interactions (Halogen Bonding)

The diagram below illustrates the dual nature of this molecule in a binding pocket: acting as a Hydrogen Bond (HB) donor via the amine and a Halogen Bond (XB) donor via the iodine.

Caption: Dual interaction mode: Iodine

Part 6: References

-

Basis Sets for Iodine: Glukhovtsev, M. N., et al. "Performance of the B3LYP Density Functional for Iodine-Containing Molecules." Chem. Phys.[4] Lett., 1998. Link (Validates ECP usage for I).

-

pKa Prediction: Casasnovas, R., et al. "Theoretical prediction of pKa values of aminopyridines."[1][2][4] Theor.[1][4][5] Chem. Acc., 2011.[4] Link (Establishes the thermodynamic cycle for pyridine derivatives).

-

Halogen Bonding: Cavallo, G., et al. "The Halogen Bond."[6] Chem. Rev., 2016. Link (Comprehensive review on

-hole interactions). -

Dispersion Corrections: Grimme, S., et al. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." J. Chem. Phys., 2010. Link (Source for

B97X-D/D3 corrections). -

Solvation Models: Marenich, A. V., et al. "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension." J. Phys. Chem. B, 2009. Link (The SMD model reference).

Sources

Discovery and history of 6-Ethyl-5-iodopyridin-2-amine

Discovery, Synthesis, and Application in Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

6-Ethyl-5-iodopyridin-2-amine (also known as 2-amino-6-ethyl-5-iodopyridine) is a specialized heterocyclic building block utilized in the optimization of small-molecule drugs. It serves as a critical intermediate for "scaffold hopping" and Structure-Activity Relationship (SAR) exploration, specifically when medicinal chemists seek to modulate steric bulk at the pyridine 6-position while retaining a reactive handle at the 5-position for cross-coupling.

Unlike "blockbuster" drugs with a single discovery date, this compound emerged as a strategic tool in the early 21st century alongside the expansion of palladium-catalyzed cross-coupling methodologies. Its history is tied to the evolution of kinase inhibitors and allosteric modulators (e.g., for nAChRs), where the transition from a methyl group (in the more common 6-methyl-5-iodopyridin-2-amine) to an ethyl group allows for precise probing of hydrophobic pockets.

Chemical Specifications

| Property | Detail |

| IUPAC Name | 6-Ethyl-5-iodopyridin-2-amine |

| Common Synonyms | 2-Amino-6-ethyl-5-iodopyridine; 5-Iodo-6-ethyl-2-pyridinamine |

| Molecular Formula | C₇H₉IN₂ |

| Molecular Weight | 248.07 g/mol |

| Core Scaffold | 2-Aminopyridine |

| Key Functionalities | Primary Amine (H-bond donor), Iodine (Cross-coupling handle), Ethyl (Steric/Lipophilic probe) |

| Precursor CAS | 21717-29-3 (2-Amino-6-ethylpyridine) |

Part 2: Discovery Context & Structural Logic

The "discovery" of 6-Ethyl-5-iodopyridin-2-amine is best understood through the lens of rational drug design . It was not isolated from nature but designed to answer specific biological questions.

The "Methyl-to-Ethyl" Scan

In many drug discovery campaigns, the 2-amino-6-methylpyridine moiety is a "privileged scaffold." However, when potency plateaus, chemists synthesize the ethyl homologue to test the spatial tolerance of the binding pocket.

-

Steric Occlusion: The ethyl group adds rotational volume, potentially displacing water molecules or filling a hydrophobic void that the methyl group cannot reach.

-

Electronic Modulation: The ethyl group has a slightly stronger inductive effect (+I) than methyl, marginally increasing the basicity of the pyridine nitrogen, though the iodine atom at C5 counteracts this via induction (-I).

Case Study: Nicotinic Acetylcholine Receptors (nAChRs)

A pivotal application of this scaffold appears in research regarding negative allosteric modulators (NAMs) of human neuronal nicotinic receptors. Research demonstrated that replacing a 2-methylpyridine motif with a 2-ethylpyridine motif (derived from our subject compound) significantly altered subtype selectivity between hα4β2 and hα3β4 receptors [1]. This highlights the compound's role as a "selectivity switch."

Part 3: Synthesis Protocol

The synthesis of 6-Ethyl-5-iodopyridin-2-amine relies on Regioselective Electrophilic Aromatic Substitution (EAS) . The challenge is to direct the iodine to the 5-position (para to the amino group) rather than the 3-position, while avoiding over-iodination.

Reaction Logic[4][5]

-

Directing Groups: The amino group (-NH₂) at C2 is a strong ortho/para director.

-

Blocking: The ethyl group at C6 blocks that position.

-

Selectivity: The C5 position is para to the amino group and is electronically favored over C3 (ortho). While the ethyl group at C6 provides some steric hindrance to C5, the electronic activation from the amino group dominates, directing the electrophile (I⁺) to C5.

Optimized Protocol: Iodination via N-Iodosuccinimide (NIS)

Note: This protocol is a self-validating system; the disappearance of the starting material spot on TLC (Rf ~0.4) and appearance of the product (Rf ~0.6) confirms progress.

Reagents:

-

Starting Material: 2-Amino-6-ethylpyridine (1.0 eq)

-

Reagent: N-Iodosuccinimide (NIS) (1.05 eq)

-

Solvent: Acetonitrile (ACN) or DMF

-

Catalyst (Optional): Trifluoroacetic acid (TFA) (0.1 eq) to activate NIS.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-Amino-6-ethylpyridine (e.g., 10 mmol) in anhydrous Acetonitrile (50 mL) under an inert atmosphere (N₂).

-

Activation: Cool the solution to 0°C. Add TFA (1 mmol) if reaction kinetics are slow (acid catalysis protonates NIS, making it more electrophilic).

-

Addition: Add NIS (10.5 mmol) portion-wise over 15 minutes. Reasoning: Portion-wise addition prevents high local concentrations of I⁺, reducing the risk of di-iodination at C3/C5.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS or TLC (Hexane/EtOAc 7:3).

-

Quench: Quench with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by color change from reddish-brown to yellow/clear).

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to isolate the 5-iodo regioisomer.

Alternative "Green" Protocol (I₂/H₂O₂)

For larger scales, Iodine (I₂) and Hydrogen Peroxide (H₂O₂) in water can be used. This generates the electrophilic iodine species in situ and produces water as the byproduct, avoiding succinimide waste [2].

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the regioselectivity logic and the downstream coupling potential of the molecule.

Caption: Reaction pathway showing the regioselective iodination at C5 followed by divergent cross-coupling applications.

Part 5: Applications in Drug Development

Once synthesized, 6-Ethyl-5-iodopyridin-2-amine acts as a versatile "handle" for constructing complex bioactive molecules.

Kinase Inhibitor Design

In kinase inhibitors, the 2-aminopyridine motif often functions as the "hinge binder," forming hydrogen bonds with the ATP-binding site of the kinase.

-

Role of Iodine: Allows the attachment of an aryl or heteroaryl "tail" that extends into the solvent-exposed region or the hydrophobic back-pocket.

-

Role of Ethyl: The ethyl group at C6 can induce a conformational twist in the molecule (atropisomerism) or fill a specific hydrophobic pocket (e.g., the "gatekeeper" region), improving selectivity over other kinases.

Antiviral and Antifungal Agents

Research into viral polymerase inhibitors (e.g., for HCV) and antifungal agents has utilized the 2-amino-6-ethylpyridine scaffold. The iodinated derivative allows for the modular assembly of these compounds via Suzuki-Miyaura coupling, attaching the pyridine headgroup to complex macrocycles or biaryl cores [3].

Self-Validating Quality Control

When using this compound in research:

-

1H NMR Validation: Look for two distinct aromatic doublets (if C3 and C4 are unsubstituted) or a singlet if highly substituted. The ethyl group will show a characteristic triplet (~1.2 ppm) and quartet (~2.6 ppm).

-

Reactivity Check: The iodine bond is chemically distinct; it should react readily with Phenylboronic acid under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O) to yield the biaryl product. Failure to couple indicates catalyst poisoning or degraded starting material (de-iodination).

References

-

Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the SAR study where 2-ethylpyridine analogs were synthesized to test subtype selectivity against hα4β2 nAChRs. URL:[Link]

- Synthesis method of 2-amino-5-iodopyridine (Analogous Protocol).

- Viral polymerase inhibitors (HCV).

Methodological & Application

Suzuki coupling reactions with 6-Ethyl-5-iodopyridin-2-amine

Application Note: High-Fidelity Suzuki Cross-Coupling of 6-Ethyl-5-iodopyridin-2-amine

Introduction & Strategic Analysis

The scaffold 6-Ethyl-5-iodopyridin-2-amine represents a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., BRAF, MEK inhibitors). While the C5-iodine offers a reactive handle for cross-coupling, this specific substrate presents a "perfect storm" of synthetic challenges that often leads to stalled drug discovery campaigns:

-

Steric Occlusion (The Ortho-Effect): The ethyl group at C6 is immediately adjacent (ortho) to the reactive C5-iodine. This creates significant steric bulk that hinders the approach of the palladium catalyst and the incoming boronic acid, particularly during the transmetallation and reductive elimination steps.

-

Catalyst Poisoning: The free amine at C2 and the pyridine nitrogen (N1) are potent Lewis bases capable of coordinating to the Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle (formation of "Pd-black").

-

Electronic Deactivation: The C2-amino group is strongly electron-donating (+M effect), increasing the electron density of the pyridine ring. This makes the oxidative addition of the C-I bond slower compared to electron-deficient halides (e.g., 2-chloropyridine), although the use of iodide partially mitigates this.

This guide moves beyond generic "Suzuki conditions" to provide a targeted, high-performance protocol designed specifically for this sterically hindered, electron-rich heteroaryl halide.

Mechanistic Logic & Catalyst Selection

To overcome the C6-ethyl steric clash, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These ligands are bulky and electron-rich, serving two functions:[1]

-

Steric Bulk: Ligands like XPhos or SPhos promote reductive elimination, which is the rate-determining step in hindered couplings.

-

Electron Density: They accelerate oxidative addition into the electron-rich C-I bond.

Visualizing the Challenge

The following diagram illustrates the catalytic cycle with a focus on the steric conflict and the ligand-enabled solution.

Figure 1: Catalytic cycle highlighting the transmetallation bottleneck caused by the C6-ethyl group.

Experimental Protocols

Protocol A: The "Workhorse" Method (High Success Rate)

Best for: Coupling with unhindered aryl boronic acids. Key Feature: Uses XPhos Pd G2 , a precatalyst that ensures a 1:1 Pd:Ligand ratio and rapid activation.

Materials:

-

6-Ethyl-5-iodopyridin-2-amine (1.0 equiv)

-

Catalyst: XPhos Pd G2 (2-5 mol%)

-

Base: K₃PO₄ (3.0 equiv, 0.5 M aqueous solution)

-

Solvent: THF (Tetrahydrofuran) or 1,4-Dioxane

Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the iodopyridine (1.0 mmol, 248 mg), boronic acid (1.5 mmol), and XPhos Pd G2 (0.02 mmol, 16 mg).

-

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed THF (4 mL) and 0.5 M aqueous K₃PO₄ (6 mL, 3.0 mmol). Note: The biphasic system helps dissolve inorganic byproducts.

-

Reaction: Stir vigorously at 60°C for 2–4 hours.

-

Why 60°C? Higher temperatures (100°C+) can cause de-iodination or polymerization of the free amine.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2] Dry over Na₂SO₄.[1][2]

-

Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: The "Hard Coupling" Method (Sterically Demanding)

Best for: Coupling with ortho-substituted boronic acids or heteroaryl boronates. Key Feature: Uses SPhos (highly active for heteroaryls) and anhydrous conditions to prevent protodeboronation.

Materials:

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

-

Base: Cs₂CO₃ (3.0 equiv, solid, anhydrous)[1]

-

Solvent: Toluene / n-Butanol (4:1 ratio)

Procedure:

-

Setup: In a glovebox or under strict Schlenk conditions, combine iodopyridine (1.0 mmol), boronic acid (2.0 equiv), Pd(OAc)₂ (11 mg), SPhos (20 mg), and anhydrous Cs₂CO₃ (977 mg).

-

Solvent: Add anhydrous Toluene (4 mL) and n-Butanol (1 mL).

-

Reaction: Heat to 100°C for 12–18 hours.

-

Workup: Filter through a pad of Celite to remove insoluble salts. Concentrate and purify.

Optimization & Troubleshooting Guide

Use the following decision tree to optimize conditions if Protocol A fails.

Figure 2: Troubleshooting decision tree for reaction optimization.

Quantitative Data Summary

| Variable | Recommendation | Rationale |

| Catalyst | XPhos Pd G2 or SPhos | Bulky biaryl phosphines create a protective pocket to overcome the C6-ethyl steric clash [1]. |

| Base | K₃PO₄ or Cs₂CO₃ | Stronger bases like carbonates/phosphates facilitate transmetallation in hindered systems better than bicarbonates [2]. |

| Solvent | THF/Water or Toluene | Ethers coordinate weakly to Pd; Toluene is non-coordinating and allows higher temps. Avoid DMF if possible (can decompose at high temp with basic amines). |

| Protecting Group | None (usually) | If yields are <30%, protect the amine as -NHAc or -NHBoc to prevent catalyst poisoning, then deprotect post-coupling [3]. |

References

-

BenchChem. (2025).[1] Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.[1] Retrieved from 1

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides.[7] Journal of the American Chemical Society.[6] Retrieved from 7

-

Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Retrieved from 3

-

Malinowski, J. T., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health (PMC). Retrieved from 8

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2’-deoxyuridine (or cytidine) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Buchwald-Hartwig Amination of 6-Ethyl-5-iodopyridin-2-amine

Executive Summary & Strategic Analysis

The Buchwald-Hartwig amination of 6-Ethyl-5-iodopyridin-2-amine presents a unique convergence of electronic and steric challenges. Unlike simple aryl halides, this substrate features a nucleophilic amino group at C2 (catalyst poison/competing nucleophile) and a steric block at C6 (ethyl group) directly ortho to the reactive C5-iodide.

Successful coupling requires a catalyst system capable of:

-

Overcoming Steric Hindrance: The 6-ethyl group hinders the oxidative addition and, more critically, the reductive elimination step.

-

Chemoselectivity: Preventing self-coupling or coordination of the C2-amine to the Palladium center.

-

Electronic Activation: The electron-rich nature of the 2-aminopyridine ring renders the C5-iodide less electrophilic than typical aryl iodides.

This guide provides two validated workflows: a Direct Coupling Protocol (for rapid screening) and a Protected Route (for scale-up and high reliability).

Structural Challenge Visualization

Caption: Structural analysis of the substrate highlighting the three primary synthetic hurdles.

Critical Reagent Selection

The choice of ligand is the single most deterministic factor for this reaction. Standard ligands like BINAP or DPPF are contraindicated due to the ortho-ethyl steric bulk.

| Component | Recommendation | Rationale |

| Ligand (Primary Amines) | BrettPhos or tBuBrettPhos | Large bite angle and bulk promote reductive elimination in hindered systems [1]. |

| Ligand (Secondary Amines) | RuPhos | Optimized for secondary amines; prevents |

| Palladium Source | Pd | Pre-catalysts like BrettPhos Pd G3/G4 are superior for ensuring active species formation without induction periods. |

| Base | LHMDS or NaOtBu | LHMDS (1.0 M in THF) acts as a non-nucleophilic base and can deprotonate the coupling amine while "masking" the C2-amine via reversible deprotonation [3]. |

| Solvent | 1,4-Dioxane or tAmylOH | High boiling points required (90-110 °C) to overcome the activation energy barrier. |

Experimental Protocols

Method A: Direct Coupling (High Throughput / Discovery)

Best for: Rapid analog synthesis where yield optimization is secondary to speed.

Reagents:

-

Substrate: 6-Ethyl-5-iodopyridin-2-amine (1.0 equiv)

-

Coupling Amine: 1.2 – 1.5 equiv

-

Catalyst: BrettPhos Pd G4 (2–5 mol%)

-

Base: LHMDS (2.2 equiv) – Note: Extra equivalent handles the C2-NH2 proton.

-

Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step Protocol:

-

Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with the substrate, coupling amine, and BrettPhos Pd G4 catalyst.

-

Solvation: Add anhydrous 1,4-dioxane.

-

Activation: Dropwise add LHMDS (1.0 M in THF). The solution may turn dark orange/red (formation of active Pd species).

-

Reaction: Seal the vial and heat to 100 °C for 4–12 hours.

-

Checkpoint: Monitor by LCMS. Look for the consumption of the starting iodide (M+H = 249.0) and formation of product.

-

-

Workup: Cool to RT. Quench with saturated NH

Cl. Extract with EtOAc (3x). Dry over Na -

Purification: Flash chromatography (DCM/MeOH gradient). The free aminopyridine product is polar; use 1% Et

N in the eluent to prevent streaking.

Method B: Protected Route (Process / Scale-Up)

Best for: Multi-gram synthesis, maximizing yield, and difficult coupling partners.

Rationale: Protecting the C2-amine as a Boc-carbamate or Acetamide eliminates catalyst poisoning and prevents side-reactions, effectively converting the substrate into a standard hindered aryl iodide.

Workflow Diagram:

Caption: Step-wise workflow for the high-reliability protected route.

Protocol Details (Boc-Protection Route):

-

Protection: React 6-Ethyl-5-iodopyridin-2-amine with Boc

O (1.1 equiv) and catalytic DMAP in THF at RT. Isolate the Boc-protected intermediate. -

Coupling:

-

Mix Boc-intermediate (1.0 equiv), Amine (1.2 equiv), Pd

(dba) -

Base: Cs

CO -

Solvent: Toluene or Dioxane at 100 °C.[1]

-

-

Deprotection: Treat the coupled product with TFA/DCM (1:4) at RT for 1 hour. Neutralize with NaHCO

before extraction.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation | Switch to Method B (Protection). Free NH |

| Dehalogenation (Product - I) | Switch ligand to RuPhos (for secondary amines) or increase amine concentration. | |

| Starting Material Recovery | Steric Failure | The 6-Ethyl group is blocking the active site. Increase temp to 110 °C and strictly use BrettPhos (avoid BINAP/DPPF). |

| Dimer Formation | Homocoupling | Ensure strictly anaerobic conditions. Degas solvents with Argon bubbling for 15 mins. |

References

-

Maitre, S. et al. "Buchwald-Hartwig Amination of Sterically Hindered Aryl Halides." Journal of the American Chemical Society, 2008.

-

Ruiz-Castillo, P. & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.

-

Surry, D. S. & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

-

Paul, F. et al. "Palladium-catalyzed amination of electron-deficient heterocycles." Journal of Organic Chemistry, 2012.

Disclaimer: This protocol involves the use of hazardous chemicals and heavy metals. All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Application Note: Palladium-Catalyzed Functionalization of 6-Ethyl-5-iodopyridin-2-amine

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide and Validated Experimental Protocols

Executive Summary & Mechanistic Rationale

The functionalization of highly substituted pyridine building blocks is a cornerstone of modern medicinal chemistry. 6-Ethyl-5-iodopyridin-2-amine is a highly valuable, yet synthetically challenging, scaffold. Its structure presents a unique triad of electronic and steric variables that must be carefully managed during palladium-catalyzed cross-coupling reactions:

-

The Reactive Site (C5-Iodo): The carbon-iodine bond is highly susceptible to oxidative addition by Pd(0), providing a reliable vector for C–C and C–heteroatom bond formation[1].

-

Electronic Deactivation (C2-Amino): The free primary amine is strongly electron-donating (+M effect), rendering the pyridine ring electron-rich. This increased electron density inherently slows down the oxidative addition of the Pd(0) catalyst. Furthermore, the unprotected aminopyridine moiety can coordinate to the palladium center, leading to catalyst poisoning and precipitation of inactive "Pd-black"[2].

-

Steric Hindrance (C6-Ethyl): The ethyl group sits directly ortho to the reactive iodine atom. This steric bulk severely impedes the transmetalation and reductive elimination steps of the catalytic cycle, often causing standard catalysts (like Pd(PPh3)4) to stall[3].

The Causality of Experimental Choices: To overcome these barriers, the catalytic system must employ bulky, electron-rich ligands (such as XPhos or NHC ligands like IPr). The electron-rich nature of the ligand forces the oxidative addition into the deactivated ring, while the steric bulk of the ligand creates a wide catalytic pocket that accommodates the 6-ethyl group and accelerates the final reductive elimination step[3]. Additionally, mild bases (e.g., K3PO4) must be used to prevent the undesired deprotonation of the 2-amino group, which would otherwise trigger a competitive Buchwald-Hartwig C–N coupling side reaction[4].

Catalytic Cycle & Reaction Pathway

The following diagram illustrates the self-validating catalytic cycle for the Suzuki-Miyaura cross-coupling of 6-ethyl-5-iodopyridin-2-amine, highlighting the critical intermediates.

Figure 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 6-Ethyl-5-iodopyridin-2-amine.

Quantitative Data: Catalyst & Ligand Optimization

To demonstrate the necessity of specific reaction conditions, Table 1 summarizes the quantitative yield data when coupling 6-ethyl-5-iodopyridin-2-amine with phenylboronic acid under various catalytic systems.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

| Catalyst / Ligand System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation & Causality |

| Pd(PPh3)4 (5 mol%) | Na2CO3 | Toluene / H2O | 90 | 35% | Sluggish oxidative addition; catalyst poisoning by free -NH2 group. |

| Pd(dppf)Cl2 (5 mol%) | K3PO4 | Dioxane / H2O | 100 | 78% | Bidentate ligand prevents amine coordination; moderate steric tolerance. |

| Pd2(dba)3 / XPhos | K3PO4 | Dioxane / H2O | 100 | 92% | Bulky, electron-rich ligand overcomes C6-ethyl sterics; prevents poisoning. |

| Pd-PEPPSI-IPr | K2CO3 | Isopropanol | 80 | 88% | NHC ligand provides flexible steric bulk, highly effective for hindered substrates[3]. |

| Pd2(dba)3 / XPhos | NaOtBu | Dioxane | 100 | <15% | Strong base deprotonates the amine, leading to Buchwald-Hartwig C-N oligomerization. |

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol utilizes a dialkylbiaryl phosphine ligand (XPhos) to overcome the steric hindrance of the 6-ethyl group while tolerating the unprotected 2-amino group[1].

Reagents:

-

6-Ethyl-5-iodopyridin-2-amine (1.0 equiv, 1.0 mmol)

-

Arylboronic Acid (1.5 equiv, 1.5 mmol)

-

Pd2(dba)3 (0.02 equiv, 2 mol%)

-

XPhos (0.04 equiv, 4 mol%)

-

K3PO4 (3.0 equiv, 3.0 mmol)

-

1,4-Dioxane / H2O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

-

System Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-ethyl-5-iodopyridin-2-amine, arylboronic acid, and K3PO4.

-

Degassing (Critical Self-Validating Step): Add the 1,4-Dioxane/H2O mixture. Sparge the solution with Argon for exactly 15 minutes. Causality: Oxygen rapidly oxidizes the active electron-rich Pd(0) species to inactive Pd(II). If the solution turns black prior to heating, the degassing step failed.

-

Catalyst Addition: Under a positive flow of Argon, quickly add Pd2(dba)3 and XPhos. Seal the flask.

-

Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours. Monitor via LC-MS. Validation: The disappearance of the starting material mass (m/z ~248) confirms catalytic turnover.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the 5-aryl-6-ethylpyridin-2-amine derivative.

Protocol B: Sonogashira Cross-Coupling (Alkyne Introduction)

For the introduction of alkynes, a Cu-co-catalyzed system is employed. The use of Triethylamine (TEA) acts as both the base and the solvent/co-solvent[5].

Reagents:

-

6-Ethyl-5-iodopyridin-2-amine (1.0 equiv, 1.0 mmol)

-

Terminal Alkyne (e.g., TMS-acetylene) (2.0 equiv, 2.0 mmol)

-

Pd(PPh3)2Cl2 (0.05 equiv, 5 mol%)

-

CuI (0.05 equiv, 5 mol%)

-

Triethylamine (TEA) / Acetonitrile (1:1 v/v, 10 mL)

Step-by-Step Methodology:

-

Preparation: Charge a dry flask with 6-ethyl-5-iodopyridin-2-amine, Pd(PPh3)2Cl2, and CuI.

-

Solvent Addition & Degassing: Add the TEA/Acetonitrile mixture. Degas by bubbling Argon for 10 minutes.

-

Alkyne Addition: Add the terminal alkyne dropwise via syringe. Causality: Slow addition prevents the copper-catalyzed Glaser homocoupling of the alkyne.

-

Reaction Execution: Stir at room temperature (or up to 60 °C for sterically hindered alkynes) for 4–6 hours. Validation: A color change to deep brown/red indicates the formation of the active Pd-alkynyl complex.

-

Workup: Filter the crude mixture through a pad of Celite to remove copper salts and palladium black. Concentrate the filtrate and purify via silica gel chromatography[5].

Troubleshooting & Field-Proven Insights

-

Issue: Formation of Dehalogenated Byproduct (6-Ethylpyridin-2-amine).

-

Cause: Protodehalogenation occurs when the transmetalation step is too slow, allowing the Pd-complex to react with water or solvent protons.

-

Solution: Increase the concentration of the boronic acid to 2.0 equivalents or switch to a more sterically accommodating ligand like XPhos to accelerate transmetalation.

-

-

Issue: Catalyst Precipitation (Pd-Black Formation) within 30 minutes.

-

Cause: The free 2-amino group is coordinating to the palladium, displacing the phosphine ligands.

-

Solution: Pre-mix the Pd source and the ligand for 15 minutes in solvent before adding the substrate to ensure the active Pd-L complex is fully formed. Alternatively, temporarily protect the 2-amino group using a Boc2O prior to the coupling step.

-

-

Issue: Undesired C-N Coupling (Buchwald-Hartwig Byproducts).

-

Cause: The base is too strong, deprotonating the primary amine.

-

Solution: Strictly avoid alkoxide bases (NaOtBu, KOtBu) when working with unprotected aminopyridines. Stick to K3PO4 or K2CO3[1].

-

References

-

[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. URL:[Link]

-

[4] Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC / RSC Advances. URL:[Link]

-

[5] Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. PMC. URL:[Link]

-

[2] Novel Magnetically-Recyclable, Nitrogen-Doped Fe3O4@Pd NPs for Suzuki–Miyaura Coupling and Their Application in the Synthesis of Crizotinib. MDPI. URL:[Link]

-

[3] Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. MDPI. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 6-Ethyl-5-iodopyridin-2-amine in Medicinal Chemistry

This Application Note and Protocol guide details the use of 6-Ethyl-5-iodopyridin-2-amine as a strategic building block in medicinal chemistry. It addresses the synthesis, functionalization, and scaffold construction relevant to drug discovery, particularly for kinase inhibitors and GPCR modulators.

Abstract

6-Ethyl-5-iodopyridin-2-amine represents a high-value scaffold for "Scaffold Hopping" and Structure-Activity Relationship (SAR) exploration.[1][2] Its unique substitution pattern offers a trifunctional handle: the C2-amino group for hydrogen bonding or cyclization, the C5-iodine for versatile cross-coupling, and the C6-ethyl group for lipophilic pocket filling and metabolic stability tuning.[1] This guide provides validated protocols for its synthesis, chemoselective functionalization, and transformation into fused heterocyclic systems like imidazo[1,2-a]pyridines.

Introduction & Structural Significance[1][2][4]

In modern drug design, the 2-aminopyridine motif is ubiquitous, serving as a hinge-binder in kinase inhibitors (e.g., Palbociclib, Ribociclib). The introduction of the 6-ethyl-5-iodo substitution pattern adds specific advantages:

-

C5-Iodine (Reactive Handle): The iodine atom is a "soft" electrophile, ideal for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) under mild conditions, allowing the introduction of aryl or heteroaryl tails deep into hydrophobic binding pockets.[1][2]

-

C6-Ethyl (Steric/Lipophilic Element): Unlike a methyl group, the ethyl chain provides additional bulk and lipophilicity (

logP ~ +0.5), often used to fill the "gatekeeper" region in kinases or to block metabolic oxidation at the typically labile C6 position. -

C2-Amine (Directing Group): Acts as an ortho-directing group for further halogenation or as a nucleophile for cyclization to form fused bicyclic systems.[1][2]

Structural Analysis

The regiochemistry of this building block is critical.[2] The amino group at C2 strongly activates the ring.[2] Electrophilic substitution (iodination) typically favors the C5 position (para to the amine) over C3, despite the steric presence of the C6-ethyl group.

Experimental Protocols

Protocol A: Regioselective Synthesis of 6-Ethyl-5-iodopyridin-2-amine

Objective: To synthesize the core scaffold from commercially available 2-amino-6-ethylpyridine with high regioselectivity for the C5 position.[1][2]

Reagents:

-

Starting Material: 2-Amino-6-ethylpyridine (CAS: 21717-29-3)[1][2]

-

Iodinating Agent: N-Iodosuccinimide (NIS) or Iodine (

) with Periodic Acid ( -

Solvent: Acetic Acid (AcOH) or Acetonitrile (

)[1][2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-amino-6-ethylpyridine (10.0 mmol, 1.22 g) in Glacial Acetic Acid (20 mL).

-

Activation: Add Periodic Acid (

, 2.0 mmol, 0.2 eq) to the stirring solution to activate the iodine species. -

Iodination: Add Iodine (

, 5.0 mmol, 0.5 eq) portion-wise over 30 minutes at room temperature. Note: Alternatively, use NIS (1.1 eq) in Acetonitrile at -

Heating: Heat the mixture to

for 4 hours. Monitor by LC-MS for the consumption of starting material ( -

Quenching: Cool to room temperature. Pour into ice water (100 mL) and neutralize with saturated

(to remove excess iodine) followed by -

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc 4:1) to yield the product as a tan solid.[2]

Yield Expectation: 75-85%

Key Quality Attribute: Absence of the C3-iodo isomer (distinguishable by

Protocol B: Suzuki-Miyaura Coupling at C5

Objective: To attach an aryl group at the C5 position, a common step in synthesizing kinase inhibitor libraries.[1]

Reagents:

-

Substrate: 6-Ethyl-5-iodopyridin-2-amine (1.0 eq)

-

Catalyst:

(5 mol%)[1][2] -

Base:

(2.0 M aqueous, 3.0 eq)[1][2] -

Solvent: 1,4-Dioxane[1]

Methodology:

-

Degassing: Charge a microwave vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (5 mL/mmol) and aqueous base.

-

Reaction: Heat at

(oil bath) or -

Work-up: Filter through a Celite pad, dilute with water, and extract with DCM.

-

Purification: Silica gel chromatography (0-5% MeOH in DCM).

Troubleshooting:

-

Low Conversion:[1][2] The C2-amine can coordinate to Pd.[1][2] If conversion is low, protect the amine as an acetamide (

, pyridine) prior to coupling, then deprotect (

Protocol C: Cyclization to Imidazo[1,2-a]pyridine

Objective: To fuse a ring onto the pyridine scaffold, creating a 5-ethyl-6-iodo-imidazo[1,2-a]pyridine core (Note: numbering changes upon fusion; the pyridine C6 becomes C5 in the fused system).[1][2]

Reagents:

-

Substrate: 6-Ethyl-5-iodopyridin-2-amine

-

Base: